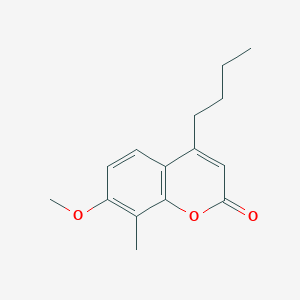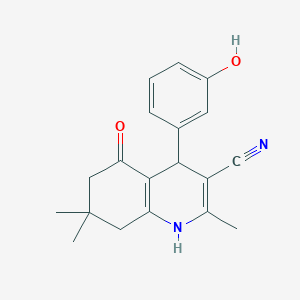
ethyl 4-(4-acetyl-2-fluorophenyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-acetyl-2-fluorophenyl)-1-piperazinecarboxylate, commonly referred to as EAFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EAFP is a piperazine derivative that has been synthesized for its potential use as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of EAFP is not fully understood. However, studies have shown that EAFP can inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes play a role in the development of Alzheimer's disease and Parkinson's disease, respectively. By inhibiting these enzymes, EAFP can prevent the progression of these diseases.
Biochemical and Physiological Effects:
EAFP has been shown to have several biochemical and physiological effects. Studies have shown that EAFP can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. EAFP has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, EAFP has been shown to have neuroprotective effects, which can help prevent the death of neurons in the brain.
实验室实验的优点和局限性
EAFP has several advantages for lab experiments, including its synthetic availability and its potential use as a drug candidate for the treatment of various diseases. However, there are also some limitations to using EAFP in lab experiments. For example, the synthesis of EAFP can be challenging, and the yield of the product can vary depending on the reaction conditions used. In addition, the mechanism of action of EAFP is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on EAFP. One potential direction is to further study the mechanism of action of EAFP and its effects on various diseases. Another potential direction is to explore the potential use of EAFP as a drug candidate for the treatment of other diseases, such as inflammatory diseases. Additionally, future research could focus on optimizing the synthesis method for EAFP to improve the yield of the product.
合成方法
EAFP can be synthesized using a variety of methods, including the reaction of 4-acetyl-2-fluoroaniline with ethyl piperazine-1-carboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of EAFP can vary depending on the reaction conditions used.
科学研究应用
EAFP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that EAFP has anti-cancer properties, and it can inhibit the growth of cancer cells. EAFP has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
属性
IUPAC Name |
ethyl 4-(4-acetyl-2-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDITJVYPFLKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)

![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
